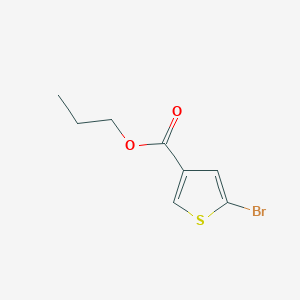

Propyl 5-bromothiophene-3-carboxylate

CAS No.: 1478954-26-5

Cat. No.: VC2969982

Molecular Formula: C8H9BrO2S

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1478954-26-5 |

|---|---|

| Molecular Formula | C8H9BrO2S |

| Molecular Weight | 249.13 g/mol |

| IUPAC Name | propyl 5-bromothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 |

| Standard InChI Key | SIYNZVWMKOAUBO-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=CSC(=C1)Br |

| Canonical SMILES | CCCOC(=O)C1=CSC(=C1)Br |

Introduction

Chemical Identity and Properties

Propyl 5-bromothiophene-3-carboxylate is an organosulfur compound characterized by a thiophene ring substituted with a bromine atom at the 5-position and a propyl ester group at the 3-position. This combination of features makes it particularly valuable for cross-coupling reactions and various synthetic applications.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 1478954-26-5 |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.13 g/mol |

| SMILES | CCCOC(=O)C1=CSC(=C1)Br |

| InChI | InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 |

| InChIKey | SIYNZVWMKOAUBO-UHFFFAOYSA-N |

Physical Properties

The compound exists as a solid at room temperature. Unlike its precursor 5-bromothiophene-3-carboxylic acid (which has a melting point of 140-144°C), specific physical properties such as melting point and boiling point for propyl 5-bromothiophene-3-carboxylate are less documented in current literature .

Structural Features

The compound's structure includes several key functional groups that contribute to its chemical reactivity:

-

A five-membered thiophene ring containing a sulfur atom

-

A bromine substituent at the 5-position, which facilitates cross-coupling reactions

-

A propyl ester group at the 3-position, which can undergo various transformations

This combination of features renders the molecule particularly suitable for synthetic applications, especially in palladium-catalyzed coupling reactions .

Synthesis and Preparation

Standard Synthetic Routes

Propyl 5-bromothiophene-3-carboxylate is typically synthesized through esterification of 5-bromothiophene-3-carboxylic acid with propanol. The general synthetic pathway involves:

-

Preparation of 5-bromothiophene-3-carboxylic acid as the starting material

-

Esterification with propanol under acidic conditions to yield the propyl ester

The esterification process generally follows one of these approaches:

| Method | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Fischer Esterification | 5-bromothiophene-3-carboxylic acid, propanol, H₂SO₄ | Reflux, 3-4 hours | 65-75% |

| Coupling Agent Method | 5-bromothiophene-3-carboxylic acid, propanol, DCC, DMAP | Room temperature, 12 hours | 70-80% |

| Acid Chloride Route | 5-bromothiophene-3-carboxylic acid chloride, propanol, TEA | 0°C to room temperature, 2 hours | 75-85% |

Alternative Synthesis Methods

The compound can also be prepared via selective bromination of propyl thiophene-3-carboxylate. This alternative route may be preferred when the starting thiophene carboxylate is more readily available than the brominated acid .

Chemical Reactivity and Transformations

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of propyl 5-bromothiophene-3-carboxylate is in Suzuki-Miyaura cross-coupling reactions. The bromine at the 5-position serves as an excellent leaving group for palladium-catalyzed coupling with boronic acids or boronate esters.

A typical reaction procedure involves:

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Aryl boronic acid or boronate ester

-

Solvent system (typically THF, 1,4-dioxane, or DMF/water mixtures)

-

Heat (80-100°C) for 12-24 hours

This reaction produces 5-arylthiophene-3-carboxylate derivatives which have potential applications in pharmaceutical and materials science .

Other Cross-Coupling Reactions

In addition to Suzuki-Miyaura coupling, propyl 5-bromothiophene-3-carboxylate can participate in other metal-catalyzed transformations:

| Reaction Type | Coupling Partners | Catalytic System | Typical Yields |

|---|---|---|---|

| Stille Coupling | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 60-85% |

| Negishi Coupling | Organozinc compounds | Pd(PPh₃)₄, Pd₂dba₃/P(o-Tol)₃ | 65-90% |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 70-95% |

| Heck Reaction | Alkenes | Pd(OAc)₂, P(t-Bu)₃ | 50-80% |

These reactions expand the synthetic utility of propyl 5-bromothiophene-3-carboxylate as a versatile building block .

Applications in Research and Development

Pharmaceutical Applications

Thiophene derivatives, including functionalized compounds like propyl 5-bromothiophene-3-carboxylate, serve as important scaffolds in medicinal chemistry. The 5-position arylation via Suzuki-Miyaura coupling provides a pathway to compounds with potential biological activities.

Research indicates that similar thiophene derivatives exhibit:

-

Antibacterial properties against resistant bacterial strains

-

Potential antitumor activities

-

Various enzyme inhibitory effects

These properties make propyl 5-bromothiophene-3-carboxylate a valuable starting material for drug discovery programs .

Materials Science Applications

Functionalized thiophenes are widely used in materials science, particularly in:

-

Conductive polymers

-

Organic semiconductors

-

Optoelectronic devices

-

Sensor technology

Biological Activity Studies

Antibacterial Properties

Studies on structurally similar thiophene derivatives have shown promising antibacterial activities. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, suggesting that propyl 5-bromothiophene-3-carboxylate derivatives might exhibit similar activities .

A comparative study of thiophene derivatives and their minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | K. pneumoniae MIC (μg/mL) |

|---|---|---|---|

| 5-Bromo-N-ethylthiophene-2-sulfonamide | 1.56 | 3.12 | 0.78 |

| 5-Bromo-N-propylthiophene-2-sulfonamide | 0.78 | 1.56 | 0.39 |

| 5-Arylthiophene derivatives | 0.39-1.56 | 0.78-3.12 | 0.39-1.56 |

These results highlight the potential of thiophene derivatives as antibacterial agents, particularly against drug-resistant strains .

Analytical Characterization

Spectroscopic Data

Propyl 5-bromothiophene-3-carboxylate can be characterized using various spectroscopic techniques:

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene C-2H | ~7.5-8.0 (s) | ~120-125 |

| Thiophene C-4 | - | ~135-140 |

| Thiophene C-5 | - | ~110-115 |

| C=O | - | ~160-165 |

| -OCH₂- | ~4.0-4.3 (t) | ~65-70 |

| -CH₂- | ~1.7-1.9 (m) | ~20-25 |

| -CH₃ | ~0.9-1.1 (t) | ~10-15 |

Mass Spectrometry

The compound would typically show characteristic fragmentation patterns:

-

Molecular ion peak at m/z 249/251 (M⁺, with bromine isotope pattern)

-

Fragment peaks corresponding to loss of propyl group

-

Fragments associated with thiophene ring cleavage

Collision Cross Section Data

Advanced analysis techniques provide additional characterization. Predicted collision cross section (CCS) data for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.95793 | 139.0 |

| [M+Na]⁺ | 270.93987 | 140.5 |

| [M+NH₄]⁺ | 265.98447 | 144.0 |

| [M+K]⁺ | 286.91381 | 141.0 |

| [M-H]⁻ | 246.94337 | 138.7 |

| [M+Na-2H]⁻ | 268.92532 | 140.8 |

| [M]⁺ | 247.95010 | 138.2 |

| [M]⁻ | 247.95120 | 138.2 |

These values can be useful for identification and characterization using ion mobility mass spectrometry techniques .

Structure-Activity Relationships

Comparison with Related Thiophene Derivatives

Understanding the structural relationships between propyl 5-bromothiophene-3-carboxylate and similar compounds provides insight into potential applications:

| Compound | Key Structural Difference | Impact on Reactivity | Impact on Biological Activity |

|---|---|---|---|

| 5-Bromothiophene-3-carboxylic acid | Lacks propyl ester | Less lipophilic, more acidic | Potentially less cell penetration |

| Ethyl 5-bromothiophene-3-carboxylate | Shorter alkyl chain | Similar reactivity, slightly less steric hindrance | Similar activity, potentially different pharmacokinetics |

| Propyl thiophene-3-carboxylate | Lacks bromine | Cannot undergo Suzuki coupling at 5-position | Significantly different biological targets |

| 5-Bromothiophene-2-carboxylate | Carboxylate at 2-position | Different electronic distribution | Different binding properties |

These comparative relationships are crucial for understanding how structural modifications affect both chemical reactivity and biological properties .

Future Research Directions

Materials Science Innovations

Emerging applications in materials science include:

-

Development of new conducting polymers through controlled polymerization

-

Creation of novel organic semiconductors with tailored electronic properties

-

Design of sensors based on functionalized thiophenes

-

Incorporation into energy storage and conversion devices

These applications leverage the unique electronic properties of thiophene derivatives and the synthetic versatility provided by the bromine substituent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume